molecular formula C17H16N4O3S2 B11360407 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11360407
M. Wt: 388.5 g/mol
InChI Key: CAEDDXKTJZKTAA-UHFFFAOYSA-N
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Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, benzothiophene, and thiadiazole moieties

Preparation Methods

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions The synthetic route may start with the preparation of the furan-2-ylmethyl carbamate, followed by the formation of the tetrahydrobenzothiophene coreIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzothiophene moiety can be reduced to form dihydrobenzothiophene derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and ultimately cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds include other furan, benzothiophene, and thiadiazole derivatives. For example:

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C17H16N4O3S2/c22-15(12-9-25-21-20-12)19-17-14(11-5-1-2-6-13(11)26-17)16(23)18-8-10-4-3-7-24-10/h3-4,7,9H,1-2,5-6,8H2,(H,18,23)(H,19,22)

InChI Key

CAEDDXKTJZKTAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CSN=N3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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